molecular formula C12H12N2OS B14671944 2-(Phenylsulfonimidoyl)aniline CAS No. 51076-24-5

2-(Phenylsulfonimidoyl)aniline

Cat. No.: B14671944
CAS No.: 51076-24-5
M. Wt: 232.30 g/mol
InChI Key: VWDFSZHUTPNVRW-UHFFFAOYSA-N
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Description

2-(Phenylsulfonimidoyl)aniline is an organic compound characterized by the presence of a phenylsulfonimidoyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfonimidoyl)aniline typically involves the reaction of aniline with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylsulfonimidoyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Phenylsulfonimidoyl)aniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-(Phenylsulfonimidoyl)aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways and molecular targets are still under investigation, but studies suggest involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Uniqueness: 2-(Phenylsulfonimidoyl)aniline is unique due to the presence of the sulfonimidoyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

51076-24-5

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

2-(phenylsulfonimidoyl)aniline

InChI

InChI=1S/C12H12N2OS/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h1-9,14H,13H2

InChI Key

VWDFSZHUTPNVRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=N)(=O)C2=CC=CC=C2N

Origin of Product

United States

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